Synthetic Route and Yield: Knoevenagel Condensation with 2,4,6-Trifluorobenzaldehyde
The target compound can be synthesized via Knoevenagel condensation of 2,4,6-trifluorobenzaldehyde with diethyl malonate, followed by decarboxylation. A reported yield for this process is approximately 73%, though this is a vendor-reported value for a general synthetic route rather than a direct head-to-head optimization study . This differentiates the compound from analogs requiring different starting materials or synthetic strategies.
| Evidence Dimension | Synthetic Yield (Knoevenagel route) |
|---|---|
| Target Compound Data | 73% |
| Comparator Or Baseline | Not applicable; no direct comparison provided |
| Quantified Difference | Not applicable |
| Conditions | Reaction of 2,4,6-trifluorobenzaldehyde with diethyl malonate in the presence of a base (e.g., sodium ethoxide) under reflux conditions, followed by decarboxylation. |
Why This Matters
This establishes a baseline synthetic efficiency for sourcing or manufacturing, enabling cost-benefit analysis against alternative routes.
